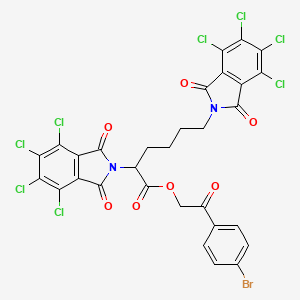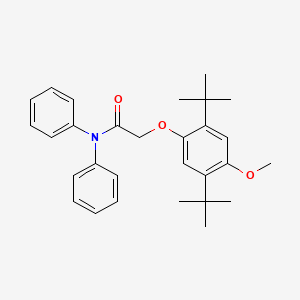
2-(4-bromophenyl)-2-oxoethyl 2,6-bis(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl 2,6-bis(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is a complex organic compound that features multiple functional groups, including bromophenyl, oxoethyl, and tetrachloroisoindolyl groups. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2,6-bis(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate typically involves multi-step organic reactions. The process may start with the preparation of the bromophenyl and tetrachloroisoindolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, chlorinating agents, and coupling catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 2,6-bis(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxoethyl group or other functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2,6-bis(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Cellular signaling pathways, metabolic pathways, or gene expression pathways that are affected by the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl 2,6-bis(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
- 2-(4-fluorophenyl)-2-oxoethyl 2,6-bis(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 2,6-bis(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is unique due to the presence of the bromophenyl group, which can impart different chemical reactivity and biological activity compared to its chlorinated or fluorinated analogs.
Propiedades
Fórmula molecular |
C30H15BrCl8N2O7 |
|---|---|
Peso molecular |
879.0 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 2,6-bis(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)hexanoate |
InChI |
InChI=1S/C30H15BrCl8N2O7/c31-11-6-4-10(5-7-11)13(42)9-48-30(47)12(41-28(45)16-17(29(41)46)21(35)25(39)24(38)20(16)34)3-1-2-8-40-26(43)14-15(27(40)44)19(33)23(37)22(36)18(14)32/h4-7,12H,1-3,8-9H2 |
Clave InChI |
FGOKAVDTXLHWKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)COC(=O)C(CCCCN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-dimethoxyphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine](/img/structure/B12489200.png)
![{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone](/img/structure/B12489206.png)

![3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluorophenyl)propanamide](/img/structure/B12489232.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12489234.png)

![N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzodioxol-5-amine](/img/structure/B12489242.png)
![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B12489243.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12489247.png)
![[4-(3-methylphenyl)piperazin-1-yl][5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12489253.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}-2,2,3-trimethylcyclopentanecarboxylic acid](/img/structure/B12489262.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}alanine](/img/structure/B12489263.png)
![N-(3-chloro-4-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12489269.png)
![Propan-2-yl 2-({[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonyl}amino)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B12489272.png)
